molecular formula C18H17FN6OS2 B2972641 N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105214-41-2

N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2972641
CAS No.: 1105214-41-2
M. Wt: 416.49
InChI Key: JDFNQFDMOZTVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17FN6OS2 and its molecular weight is 416.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Effects

A study explored the antimicrobial activities of similar thiazole derivatives against various microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi. These substances exhibited considerable antimicrobial effects (Cankilic & Yurttaş, 2017).

Anticonvulsant Properties

Research on benztriazoles, including compounds structurally similar to N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, demonstrated potent anticonvulsant activity and low neurotoxicity in various tests. Specific compounds showed significant efficacy and a higher protective index than standard drugs (Liu et al., 2016).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds, structurally related to the target molecule, were synthesized and tested for antifungal and apoptotic activities against Candida species. Certain compounds exhibited potent antifungal effects and apoptotic effects on Candida cells, demonstrating their therapeutic potential (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Anticancer Screening

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for cytotoxic activities against various cancer cell lines. Certain derivatives showed powerful cytotoxic results, particularly against breast cancer, compared to 5-fluorouracil, indicating their potential as anticancer agents (Abu-Melha, 2021).

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

Benzimidazole derivatives containing 1,2,4-triazole showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives were more potent than the standard drug acarbose, and effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Antiviral Activity Against Hepatitis C Virus

Research on 2-thiobenzimidazole derivatives incorporating a triazole moiety found some compounds to be active against hepatitis C virus (HCV). The study highlights the importance of substituents at specific positions for inhibiting HCV (Youssif et al., 2016).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6OS2/c1-11-15(25-7-8-27-17(25)21-11)16-22-23-18(24(16)2)28-10-14(26)20-9-12-3-5-13(19)6-4-12/h3-8H,9-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFNQFDMOZTVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.